4-chloro-3-nitro-N-propylbenzenesulfonamide
CAS No.: 43041-68-5
Cat. No.: VC3833969
Molecular Formula: C9H11ClN2O4S
Molecular Weight: 278.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43041-68-5 |
|---|---|
| Molecular Formula | C9H11ClN2O4S |
| Molecular Weight | 278.71 g/mol |
| IUPAC Name | 4-chloro-3-nitro-N-propylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H11ClN2O4S/c1-2-5-11-17(15,16)7-3-4-8(10)9(6-7)12(13)14/h3-4,6,11H,2,5H2,1H3 |
| Standard InChI Key | LGVAAFDSZVYNED-UHFFFAOYSA-N |
| SMILES | CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
| Canonical SMILES | CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 4-chloro-3-nitro-N-propylbenzenesulfonamide, reflects its substitution pattern:
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Chloro and nitro groups at positions 4 and 3 on the benzene ring
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Propylsulfonamide moiety at position 1
Key properties:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₁ClN₂O₄S | |
| Molecular weight | 278.71 g/mol | |
| SMILES | CCCNS(=O)(=O)C1=CC(=C(Cl)C=C1)N+=O | |
| logP | 3.13 | |
| Polar surface area | 107.35 Ų |
The nitro group enhances electrophilicity, while the sulfonamide contributes to hydrogen-bonding capacity, influencing solubility and receptor interactions .
Synthesis and Manufacturing
Primary Synthesis Route
The standard preparation involves a two-step process:
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Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride:
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Amination with propylamine:
Physicochemical Properties
Stability and Solubility
| Parameter | Value | Source |
|---|---|---|
| Melting point | Not reported | – |
| Boiling point | 411°C (predicted) | |
| Density | 1.415 g/cm³ | |
| Water solubility | Low (logSw = -3.59) | |
| pKa | 10.25 ± 0.50 |
The low water solubility necessitates formulation with organic solvents (e.g., DMSO) for biological assays .
Biological Activity and Applications
Specialty Chemical Uses
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Ferroptosis inhibition: Sulfonamide analogs of ferrostatin-1 exhibit EC₅₀ < 1 µM in cell protection assays .
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Polymer precursors: Nitro groups facilitate further functionalization for high-performance materials .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315 (skin irritation) | Wear gloves/lab coat | |
| H319 (eye damage) | Use safety goggles | |
| H335 (respiratory irritation) | Use fume hood |
Recent Advances and Future Directions
Innovations in Synthesis
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N-Heterocyclic carbene (NHC) catalysis: Enables SuFEx click chemistry for sulfonamide diversification .
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Continuous flow systems: Improve yield and reduce reaction time for nitro-sulfonamide coupling .
Drug Discovery Opportunities
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